molecular formula C18H13BrN2O2S B2871571 1-(3-Bromobenzoyl)-3-(5-hydroxynaphthalen-1-yl)thiourea

1-(3-Bromobenzoyl)-3-(5-hydroxynaphthalen-1-yl)thiourea

Cat. No.: B2871571
M. Wt: 401.3 g/mol
InChI Key: CYROQEYYQWKRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC215718 is a small molecule inhibitor identified through virtual screening and in vitro enzyme assays. It has shown potential as an inhibitor of lactate dehydrogenase C4 (LDH-C4), an enzyme involved in the glycolysis pathway.

Scientific Research Applications

NSC215718 has several scientific research applications, including:

Chemical Reactions Analysis

NSC215718 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

NSC215718 exerts its effects by inhibiting lactate dehydrogenase C4, an enzyme that catalyzes the redox reaction between pyruvic acid and lactic acid. The inhibition of LDH-C4 disrupts the glycolysis pathway, leading to a reduction in energy production in cells. This mechanism is particularly effective in targeting the reproductive capacity of rodents, making it a potential candidate for contraceptive drug development .

Comparison with Similar Compounds

NSC215718 can be compared with other similar compounds, such as NSC61610 and NSC345647, which also inhibit lactate dehydrogenase C4. These compounds have different inhibition constants (Ki) and binding affinities, with NSC61610 showing a Ki of 7.8 μM, NSC215718 showing a Ki of 27 μM, and NSC345647 showing a Ki of 41 μM

Properties

IUPAC Name

3-bromo-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-12-5-1-4-11(10-12)17(23)21-18(24)20-15-8-2-7-14-13(15)6-3-9-16(14)22/h1-10,22H,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYROQEYYQWKRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.